
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by chlorosulfonation and esterification reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
化学反应分析
Types of Reactions
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled temperatures and inert atmospheres.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed in organic solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism by which Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar in structure but lacks the chlorosulfonyl group.
Methyl 4-bromo-3-(chlorosulfonyl)benzoate: Shares the chlorosulfonyl group but differs in the core structure.
Uniqueness
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of bromine, chlorine, and sulfonyl functional groups on a pyrazole ring
属性
分子式 |
C6H6BrClN2O4S |
|---|---|
分子量 |
317.55 g/mol |
IUPAC 名称 |
methyl 4-bromo-5-chlorosulfonyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6BrClN2O4S/c1-10-4(6(11)14-2)3(7)5(9-10)15(8,12)13/h1-2H3 |
InChI 键 |
VUHUYEGXJNJQRD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)S(=O)(=O)Cl)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


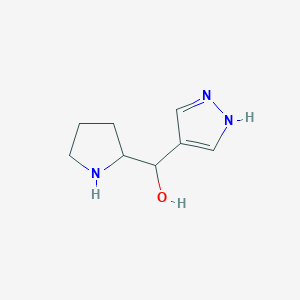

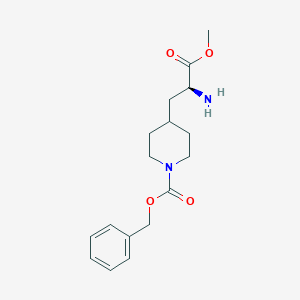

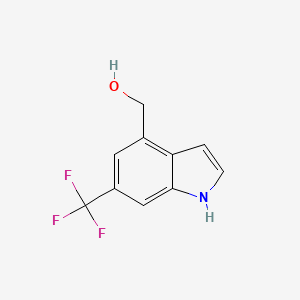


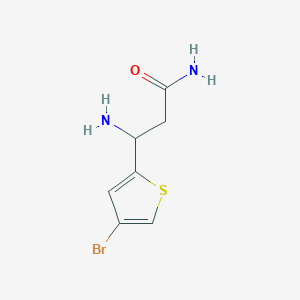
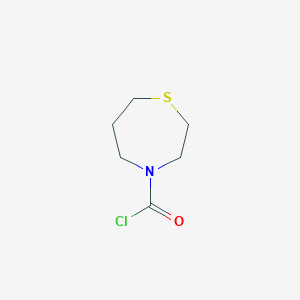
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
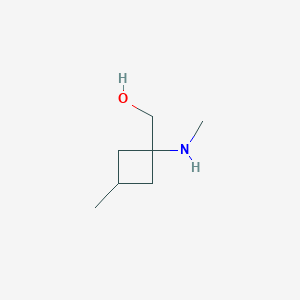

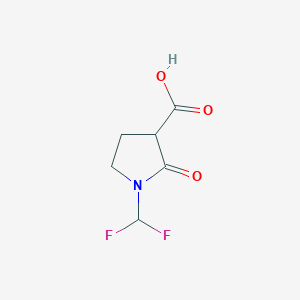
![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
